Cas no 923283-54-9 (methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate)

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate structure
923283-54-9 structure
Product Name:methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
Numero CAS:923283-54-9
MF:C6H9N3O2
MW:155.154560804367
MDL:MFCD04969992
CID:737853
PubChem ID:4715109
Update Time:2024-10-26

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Pyrazole-5-carboxylic acid, 4-amino-1-methyl-, methyl ester
    • methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
    • 4-AMINO-2-METHYL-2H-PYRAZOLE-3-CARBOXYLIC ACIDMETHYL ESTER
    • methyl 4-amino-2-methylpyrazole-3-carboxylate
    • 4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester
    • 4-amino-2-methyl-2 h-pyrazole-3-carboxylic acid m ethyl ester
    • Z1198164939
    • DTXSID50405829
    • SCHEMBL1876572
    • AS-47539
    • 923283-54-9
    • STK301303
    • AKOS000310173
    • ALBB-017927
    • 1H-pyrazole-5-carboxylic acid, 4-amino-1-methyl-, methyl ester, hydrochloride
    • SY276006
    • F14191
    • methyl4-amino-1-methyl-1H-pyrazole-5-carboxylate
    • CS-0096248
    • EN300-204808
    • MFCD04969992
    • DB-114750
    • MDL: MFCD04969992
    • Inchi: 1S/C6H9N3O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,7H2,1-2H3
    • Chiave InChI: WMYQZQLKVASMIV-UHFFFAOYSA-N
    • Sorrisi: O=C(C1N(C)N=CC=1N)OC

Proprietà calcolate

  • Massa esatta: 155.069476538g/mol
  • Massa monoisotopica: 155.069476538g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 162
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.3
  • Superficie polare topologica: 70.1Ų

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
030217-250mg
4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid methyl ester
923283-54-9 95%
250mg
£108.00 2022-02-28
Fluorochem
030217-1g
4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid methyl ester
923283-54-9 95%
1g
£210.00 2022-02-28
Fluorochem
030217-5g
4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid methyl ester
923283-54-9 95%
5g
£736.00 2022-02-28
TRC
M328485-25mg
Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate
923283-54-9
25mg
$64.00 2023-05-17
TRC
M328485-50mg
Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate
923283-54-9
50mg
$75.00 2023-05-17
TRC
M328485-100mg
Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate
923283-54-9
100mg
$87.00 2023-05-17
TRC
M328485-250mg
Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate
923283-54-9
250mg
$98.00 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M11430-50g
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
923283-54-9
50g
¥22810.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M11430-10g
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
923283-54-9
10g
¥6730.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M11430-25g
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
923283-54-9
25g
¥12250.0 2021-09-08

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, 25 °C
Riferimento
5-Morpholin-4-ylpyrazolo[4,3-b]pyridine derivatives as ATR kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  2 h, rt
Riferimento
Discovery of novel serine palmitoyltransferase inhibitors as cancer therapeutic agents
Kojima, Takuto; Asano, Yasutomi; Kurasawa, Osamu; Hirata, Yasuhiro; Iwamura, Naoki; et al, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2452-2465

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 15 psi, rt
Riferimento
Phosphonic acid compound and prodrug thereof, and preparation methods for and uses of phosphonic acid compound and prodrug thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Iron ,  Calcium chloride Solvents: Ethanol ,  Water ;  3 h, 60 °C; 60 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9, rt
Riferimento
Design, Synthesis, and Physicochemical and Pharmacological Profiling of 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Derivatives with Antiosteoarthritic Activity In Vivo
Mugnaini, Claudia ; Kostrzewa, Magdalena; Bryk, Marta; Mahmoud, Ali Mokhtar ; Brizzi, Antonella; et al, Journal of Medicinal Chemistry, 2020, 63(13), 7369-7391

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, rt
Riferimento
Pyrazolopyrimidines useful as Aurora kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of Aurora kinase mediated diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  1 h, 40 psi, rt
Riferimento
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents
Islam, Farhana; Quadery, Tasdique M.; Bai, Ruoli; Luckett-Chastain, Lerin R.; Hamel, Ernest ; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Riferimento
Preparation of bimorpholine substituted heterocyclic compound as ATR kinase inhibitors
, China, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Riferimento
8-Oxo-3-azabicyclo[3.2.1]octane compound or salt, preparation method and application as ATR inhibitor
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
Riferimento
Aminopyrazole derivatives, process for the preparation thereof, and composition for preventing or treating ischemic diseases containing the same
, United States, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, 30 psi, rt
Riferimento
Pyrazolopyrimidinone derivatives for modulating SF-1 and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ;  3 h, 25 °C
Riferimento
Preparation of tankyrase inhibitor for treating cancer
, China, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Water Solvents: Methanol ;  5 h, 30 psi, rt
Riferimento
Preparation of hydroxypurine compounds as PDE2 or TNFα inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Riferimento
Preparation of bicyclic heteroaryl boronate derivatives as ectonucleotide pyrophosphatase phosphodiesterase 1 inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium dithionite Solvents: Methanol ,  Water ;  30 min, rt; 3 h, 50 °C; overnight, rt
Riferimento
Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid
Regiec, Andrzej; Mastalarz, Henryk; Mastalarz, Agnieszka; Kochel, Andrzej, Tetrahedron Letters, 2009, 50(22), 2624-2627

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 40 atm, rt
Riferimento
Preparation of acylaminopyrazoles for preventing or treating ischemic diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, 40 Pa, rt
Riferimento
Preparation of 1-acyl-4-acylaminopiperidine derivatives as serine palmitoyltransferase (SPT) inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  6 h, rt
Riferimento
Preparation of pyrimidine derivatives as TGR5 agonists
, World Intellectual Property Organization, , ,

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  30 min, 55 psi, rt
Riferimento
Pyrazolo[4,3-d]pyrimidines as antitumor agents and their preparation
, World Intellectual Property Organization, , ,

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Raw materials

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd